molecular formula C12H13NO4 B8386458 3-(4,5-Dihydroisoxazol-3-yl)-3-(4-hydroxyphenyl)propanoic acid

3-(4,5-Dihydroisoxazol-3-yl)-3-(4-hydroxyphenyl)propanoic acid

Cat. No. B8386458
M. Wt: 235.24 g/mol
InChI Key: SQTGDJYEUROBCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07582803B2

Procedure details

TFA (1 mL) was added to 85.1 (100 mg) in DCM (1 mL). The mixture was stirred at room temperature for 40 hours. TFA and DCM were removed under vacuum, and the residue was treated with EtOH (50 mL). The insoluble solid was removed by filtration. The filtrate was concentrated to give 85.2 (50 mg), which was used in the next step without further purification. MS ESI (pos.) m/e: 236 (M+H).
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
85.1
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O)(C(F)(F)F)=O.COC1C=CC(C[O:15][C:16]2[CH:21]=[CH:20][C:19]([CH:22]([C:36]3[CH2:40][CH2:39][O:38][N:37]=3)[CH2:23][C:24]([O:26]CC3C=CC(OC)=CC=3)=[O:25])=[CH:18][CH:17]=2)=CC=1>C(Cl)Cl>[O:38]1[CH2:39][CH2:40][C:36]([CH:22]([C:19]2[CH:18]=[CH:17][C:16]([OH:15])=[CH:21][CH:20]=2)[CH2:23][C:24]([OH:26])=[O:25])=[N:37]1

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
85.1
Quantity
100 mg
Type
reactant
Smiles
COC1=CC=C(COC2=CC=C(C=C2)C(CC(=O)OCC2=CC=C(C=C2)OC)C2=NOCC2)C=C1
Name
Quantity
1 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 40 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
TFA and DCM were removed under vacuum
ADDITION
Type
ADDITION
Details
the residue was treated with EtOH (50 mL)
CUSTOM
Type
CUSTOM
Details
The insoluble solid was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
40 h
Name
Type
product
Smiles
O1N=C(CC1)C(CC(=O)O)C1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 50 mg
YIELD: CALCULATEDPERCENTYIELD 101.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.